molecular formula C27H26ClN3O2 B11420206 1-(2-chlorophenyl)-4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

1-(2-chlorophenyl)-4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

Cat. No.: B11420206
M. Wt: 460.0 g/mol
InChI Key: GIPRHAXVDSVIJC-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorophenyl group, a benzimidazole moiety, and a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorophenyl)-4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one involves multiple steps, each requiring specific reagents and conditions. One common synthetic route begins with the preparation of the benzimidazole intermediate, which is then reacted with the appropriate chlorophenyl and dimethylphenoxyethyl groups under controlled conditions. The reaction typically involves the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process may include steps such as recrystallization and chromatography to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorophenyl)-4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds .

Scientific Research Applications

1-(2-chlorophenyl)-4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

Molecular Formula

C27H26ClN3O2

Molecular Weight

460.0 g/mol

IUPAC Name

1-(2-chlorophenyl)-4-[1-[2-(2,5-dimethylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one

InChI

InChI=1S/C27H26ClN3O2/c1-18-11-12-19(2)25(15-18)33-14-13-30-24-10-6-4-8-22(24)29-27(30)20-16-26(32)31(17-20)23-9-5-3-7-21(23)28/h3-12,15,20H,13-14,16-17H2,1-2H3

InChI Key

GIPRHAXVDSVIJC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5Cl

Origin of Product

United States

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